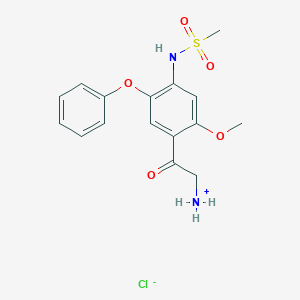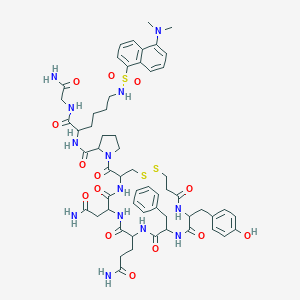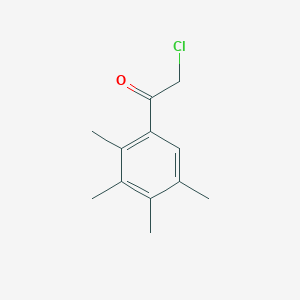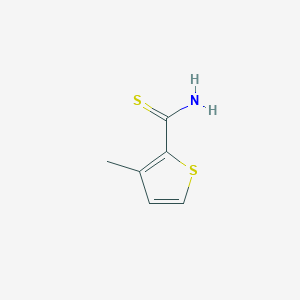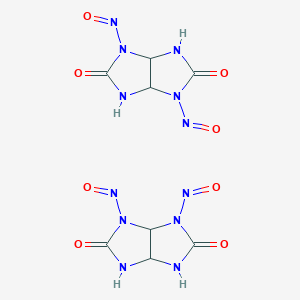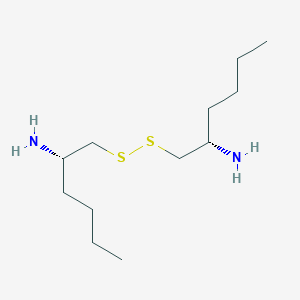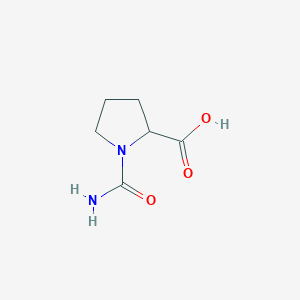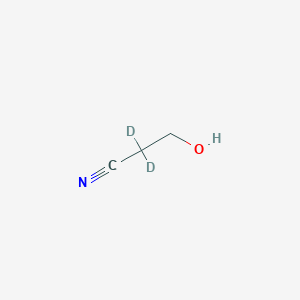
2,2-Dideuterio-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dideuterio-3-hydroxypropanenitrile is a deuterated organic compound with the molecular formula C3H3D2NO It is a derivative of 3-hydroxypropanenitrile, where two hydrogen atoms are replaced by deuterium atoms
準備方法
The synthesis of 2,2-Dideuterio-3-hydroxypropanenitrile typically involves the deuteration of 3-hydroxypropanenitrile. One common method is the catalytic exchange reaction, where 3-hydroxypropanenitrile is treated with deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial production methods may involve large-scale deuteration processes using specialized reactors and catalysts to achieve high yields and purity of the deuterated compound.
化学反応の分析
2,2-Dideuterio-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Dideuterio-3-oxopropanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2-Dideuterio-3-aminopropanenitrile using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride to form 2,2-Dideuterio-3-chloropropanenitrile.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,2-Dideuterio-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, such as improved metabolic stability and reduced toxicity.
Industry: It is used in the development of deuterated materials and chemicals with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,2-Dideuterio-3-hydroxypropanenitrile involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms form stronger bonds compared to hydrogen atoms, leading to altered reaction kinetics and pathways. This isotopic effect can influence the compound’s behavior in chemical and biological systems, providing insights into reaction mechanisms and metabolic processes.
類似化合物との比較
2,2-Dideuterio-3-hydroxypropanenitrile can be compared with other similar compounds, such as:
3-Hydroxypropanenitrile: The non-deuterated analog, which has different isotopic properties and may exhibit different reaction kinetics.
2,2-Dideuterio-3-oxopropanenitrile: An oxidized derivative with distinct chemical reactivity and applications.
2,2-Dideuterio-3-aminopropanenitrile:
The uniqueness of this compound lies in its deuterium content, which imparts specific isotopic effects that can be leveraged in scientific research and industrial applications.
特性
IUPAC Name |
2,2-dideuterio-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-DICFDUPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B137451.png)
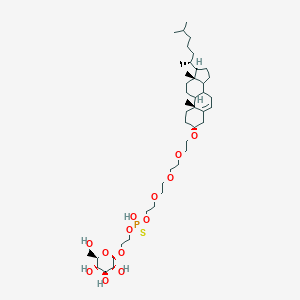
![2-[(2-Chloro-6-iodophenyl)amino]benzeneacetic acid](/img/structure/B137453.png)

